(R)-3-Isopropyl-2,5-piperazinedione
Overview
Description
(R)-3-Isopropyl-2,5-piperazinedione is a derivative of 2,5-piperazinediones, which are also known as 2,5-diketopiperazines (DKPs). These compounds serve as privileged scaffolds in the synthesis of a wide range of heterocyclic systems. Due to their structural versatility, they are frequently used as templates for the preparation of various bioactive compounds and natural products .
Synthesis Analysis
The synthesis of (R)-3-Isopropyl-2,5-piperazinedione and related compounds typically involves the manipulation of DKP starting materials. The process can be tailored to produce a large number of nitrogen heterocycles with diverse structures. Although the specific synthesis route for (R)-3-Isopropyl-2,5-piperazinedione is not detailed in the provided papers, the general approach to synthesizing DKP derivatives often includes cyclization reactions and subsequent functional group modifications .
Molecular Structure Analysis
The molecular structure of (R)-3-Isopropyl-2,5-piperazinedione is characterized by the presence of a piperazine ring—a six-membered ring containing two nitrogen atoms—flanked by two carbonyl groups (diketone) and an isopropyl side chain. This structure is a key intermediate for further chemical transformations and can lead to the creation of structurally complex and biologically active molecules .
Chemical Reactions Analysis
DKPs, including (R)-3-Isopropyl-2,5-piperazinedione, can undergo a variety of chemical reactions. These reactions can be used to introduce different substituents onto the piperazine ring, thereby altering the compound's physical, chemical, and biological properties. The reactions may include, but are not limited to, nucleophilic substitutions, oxidations, and reductions. The specific chemical reactions applicable to (R)-3-Isopropyl-2,5-piperazinedione are not described in the provided data .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Isopropyl-2,5-piperazinedione would be influenced by its diketopiperazine core and isopropyl group. These properties include solubility, melting point, and reactivity, which are important for its application in chemical synthesis and pharmaceutical development. The exact properties of (R)-3-Isopropyl-2,5-piperazinedione are not provided in the papers, but DKPs are generally known for their stability and ability to form strong hydrogen bonds, which can be advantageous in drug design .
Scientific Research Applications
Heterocyclic Systems Synthesis
2,5-Piperazinediones, including compounds like (R)-3-Isopropyl-2,5-piperazinedione, are significant as privileged building blocks in synthesizing a variety of nitrogen heterocycles. These heterocycles are crucial for creating bioactive compounds and natural products, highlighting the compound's versatility in chemical synthesis (González et al., 2012).
Synthesis of Structurally Diverse Compounds
A study outlined a novel synthesis route for 3,6-dialkyl-1,4-dimethyl-3,6-epithio- and -3,6-epidithio-2,5-piperazinediones, demonstrating the adaptability of 2,5-piperazinediones in producing structurally varied derivatives (Yoshimura et al., 1975).
Crystallographic Studies
Structural analysis of bis (phenylmethyl)-2,5-piperazinedione revealed insights into the conformation and orientation of the 2,5-piperazinedione ring, contributing to understanding the molecular structure of related compounds (Gdaniec & Liberek, 1986).
Structural Characterization
Another study focused on the structural characterization of a new derivative of 2,5-piperazinedione, shedding light on the molecular symmetry and interactions within these compounds (Zhang et al., 2007).
Study of Crystal and Molecular Structure
Research on the crystal and molecular structure of N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione provided valuable information on the molecular conformation and bond lengths, essential for understanding the structural dynamics of such compounds (Davis & Bernal, 1973).
Piperazinedione Derivatives in Thermochemistry
The thermochemical properties of 1,4-piperazine-2,5-diones derived from various acids were studied, revealing insights into their thermal behavior and potential applications in different fields (Wells et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(3R)-3-propan-2-ylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h4,6H,3H2,1-2H3,(H,8,11)(H,9,10)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFBTHVPRNQCG-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931983 | |
Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Isopropyl-2,5-piperazinedione | |
CAS RN |
143673-66-9 | |
Record name | 3-(Propan-2-yl)-3,6-dihydropyrazine-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-(propan-2-yl)piperazine-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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